(Sar1,Gly8)-Angiotensin II
Overview
Description
(Sar1,Gly8)-Angiotensin II is a synthetic peptide analog of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is specifically designed to study the physiological and pharmacological effects of angiotensin II by modifying its structure to enhance or inhibit its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Sar1,Gly8)-Angiotensin II typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to achieve high yields and purity. Quality control measures, including mass spectrometry and amino acid analysis, are implemented to verify the identity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
(Sar1,Gly8)-Angiotensin II can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard SPPS reagents such as Fmoc-protected amino acids and coupling agents like HBTU or DIC are used.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids. These modifications can alter the biological activity and stability of the peptide.
Scientific Research Applications
(Sar1,Gly8)-Angiotensin II has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Employed in research on angiotensin II receptors, signal transduction pathways, and physiological effects.
Medicine: Investigated for its potential therapeutic applications in hypertension, heart failure, and kidney diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control.
Mechanism of Action
(Sar1,Gly8)-Angiotensin II exerts its effects by binding to angiotensin II receptors, primarily the AT1 receptor. This binding activates various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules trigger the release of calcium ions from intracellular stores and activate protein kinase C (PKC), resulting in vasoconstriction and increased blood pressure. Additionally, this compound can modulate the release of aldosterone, a hormone that regulates sodium and water balance.
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: The natural hormone with similar physiological effects.
(Sar1,Ile8)-Angiotensin II: Another analog with different amino acid substitutions.
Losartan: An angiotensin II receptor antagonist used as an antihypertensive drug.
Uniqueness
(Sar1,Gly8)-Angiotensin II is unique due to its specific amino acid substitutions, which confer distinct pharmacological properties. The substitution of sarcosine (Sar) at position 1 and glycine (Gly) at position 8 alters its binding affinity and activity at angiotensin II receptors, making it a valuable tool for studying the structure-activity relationships and physiological effects of angiotensin II.
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N13O10/c1-6-24(4)35(40(64)52-30(18-26-19-46-22-49-26)41(65)55-16-8-10-31(55)38(62)48-21-33(58)59)54-37(61)29(17-25-11-13-27(56)14-12-25)51-39(63)34(23(2)3)53-36(60)28(50-32(57)20-45-5)9-7-15-47-42(43)44/h11-14,19,22-24,28-31,34-35,45,56H,6-10,15-18,20-21H2,1-5H3,(H,46,49)(H,48,62)(H,50,57)(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,58,59)(H4,43,44,47)/t24-,28-,29-,30-,31-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJXBSMDHPMIPQ-SRRHRALWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51887-62-8 | |
Record name | Angiotensin II, sar(1)-ile(5)-gly(8)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051887628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Sar1,Gly8)-Angiotensin II interact with its target and what are the downstream effects?
A1: this compound exerts its effects by competitively binding to the angiotensin II receptor, specifically the AT1 receptor subtype. This binding prevents the endogenous ligand, angiotensin II, from binding to its receptor and triggering its usual physiological responses. [, ] As angiotensin II is a potent vasoconstrictor and plays a significant role in regulating blood pressure, blocking its action with this compound leads to vasodilation and a decrease in blood pressure. []
Q2: Can you elaborate on the specific research findings that highlight the role of this compound in blood pressure regulation?
A2: A study utilizing a rat model of adrenal insufficiency demonstrated the importance of various hormonal systems in maintaining blood pressure. [] Researchers found that this compound administration significantly reduced mean arterial pressure in mineralocorticoid-deficient rats, indicating a crucial role for angiotensin II in sustaining blood pressure under these conditions. [] This study highlights the potential therapeutic use of this compound or similar angiotensin II receptor antagonists in managing hypertension, particularly in the context of specific hormonal imbalances.
Q3: Beyond blood pressure regulation, were any other applications of this compound explored in the provided research?
A3: Interestingly, this compound was investigated for its potential in modulating hyperacute rejection (HAR) in a pig-to-dog renal xenograft model. [] Unfortunately, the study concluded that this compound did not prevent HAR, implying that the vasoconstriction observed during HAR is not primarily mediated by elevated angiotensin II levels. []
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